4,7-Dibromo-1H-indole-2,3-dione

Catalog No.
S3337893
CAS No.
20780-89-6
M.F
C8H3Br2NO2
M. Wt
304.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dibromo-1H-indole-2,3-dione

CAS Number

20780-89-6

Product Name

4,7-Dibromo-1H-indole-2,3-dione

IUPAC Name

4,7-dibromo-1H-indole-2,3-dione

Molecular Formula

C8H3Br2NO2

Molecular Weight

304.92 g/mol

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)

InChI Key

JYLCBTSWCOVUIR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)Br

Canonical SMILES

C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)Br

Biological Potential of Indole Derivatives

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures: The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives .

Results or Outcomes: Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Use of 4,7-Dibromo-2,1,3-Benzothiadiazole

Specific Scientific Field: Organic Chemistry

Summary of the Application: 4,7-Dibromo-2,1,3-benzothiadiazole is used as an intermediate for the synthesis of certain polymers .

Methods of Application or Experimental Procedures: This compound is used in the synthesis of poly [N-9′-heptadecanyl-2,7-carbazole-alt-5,5- (4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) and poly [2,1,3-benzothiadiazole-4,7-diyl [4,4-bis (2-ethylhexyl)-4H-cyclopenta [2,1-b:3,4-b′]dithiophene-2,6-diyl]] (PCPDTBT) .

Results or Outcomes: The use of 4,7-Dibromo-2,1,3-benzothiadiazole as an intermediate in the synthesis of these polymers is a key step in their production .

Synthesis of Pyrazoline–Coumarin Derivatives

Summary of the Application: Pyrazoline–coumarin derivatives are synthesized for various purposes, including the development of new pharmaceuticals .

Methods of Application or Experimental Procedures: An efficient method was reported for the synthesis of pyrazoline–coumarin derivatives by the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one and flavone or amine at 40–50 °C .

Results or Outcomes: The synthesized pyrazoline–coumarin derivatives can be used in various applications, including drug development .

Use of 2,3-Dibromo-1,4-naphthoquinone

Summary of the Application: 2,3-Dibromo-1,4-naphthoquinone is used in the synthesis of certain compounds, including 3-[3-(2-carboxy-ethylsulfanyl)-1,4-dioxo-1,4-dihydro-naphthalen-2-ylsulfanyl]-propionic acid and NSC 95397 (a protein tyrosine phosphatase antagonist) .

Methods of Application or Experimental Procedures: This compound undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone .

Results or Outcomes: The use of 2,3-Dibromo-1,4-naphthoquinone in the synthesis of these compounds is a key step in their production .

Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives

Summary of the Application: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) is used as a catalyst for the synthesis of pyrazolo[1,2-b]phthalazine derivatives .

Methods of Application or Experimental Procedures: DCDBTSD is used as a catalyst in a one-pot multi-component reaction (MCR) in water for the synthesis of these derivatives .

Results or Outcomes: The use of DCDBTSD as a catalyst in the synthesis of pyrazolo[1,2-b]phthalazine derivatives is a key step in their production .

4,7-Dibromo-1H-indole-2,3-dione is a brominated derivative of isatin, characterized by its molecular formula C8H3Br2NO2C_8H_3Br_2NO_2 and a molecular weight of approximately 304.92 g/mol. This compound features two bromine atoms located at the 4 and 7 positions of the indole ring, which significantly influences its chemical reactivity and biological activity. The presence of the indole structure, combined with the bromine substituents, renders this compound a valuable intermediate in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atoms can be replaced by various nucleophiles such as amines or thiols, typically in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives, which can be useful in further synthetic applications .

Major Products Formed

  • Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
  • Oxidation and Reduction Products: Different oxidation states of the indole ring leading to functionalized indole compounds.

Research indicates that 4,7-Dibromo-1H-indole-2,3-dione exhibits significant biological activity, particularly in drug discovery. Its derivatives have shown potential in targeting specific biological pathways and receptors. The unique positioning of the bromine atoms enhances its binding affinity to certain molecular targets, leading to various pharmacological effects . Studies have also suggested that derivatives of this compound may possess anti-cancer properties and antimicrobial activity .

The synthesis of 4,7-Dibromo-1H-indole-2,3-dione generally involves the bromination of isatin. Common methods include:

  • Bromination Reaction: Isatin is reacted with bromine in a suitable solvent like acetic acid at room temperature or slightly elevated temperatures to ensure complete bromination .
  • Alternative Synthetic Routes: Other methods may involve using dibrominated precursors or employing microwave-assisted techniques for improved yields and reaction times .

4,7-Dibromo-1H-indole-2,3-dione has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases.
  • Industrial Uses: The compound is utilized in the production of dyes and pigments due to its stable and reactive nature .

The interaction studies of 4,7-Dibromo-1H-indole-2,3-dione focus on its binding mechanisms with enzymes and receptors. The presence of bromine enhances its affinity for specific targets, which can lead to significant biological effects. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .

Several compounds share structural similarities with 4,7-Dibromo-1H-indole-2,3-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-1H-indole-2,3-dioneContains one bromine atomExhibits different reactivity patterns
5,7-Dibromoindoline-2,3-dioneBromination at different positionsDistinct chemical properties due to substitution
6-Bromoindoline-2,3-dioneBromination at the 6 positionVaries in biological activity compared to others

The uniqueness of 4,7-Dibromo-1H-indole-2,3-dione lies in the specific placement of its bromine substituents, which influences both its reactivity and biological interactions more profoundly than other similar compounds . This positioning allows it to serve as a versatile scaffold for further chemical modifications aimed at enhancing pharmacological efficacy.

XLogP3

2.1

Wikipedia

4,7-Dibromo-1H-indole-2,3-dione

Dates

Last modified: 08-19-2023

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